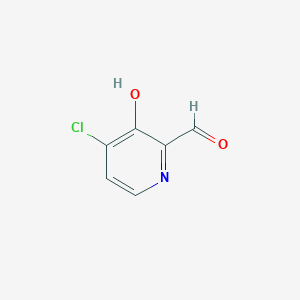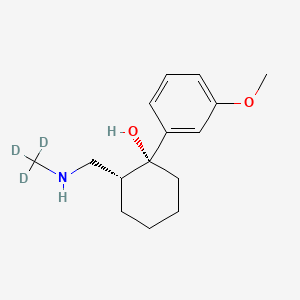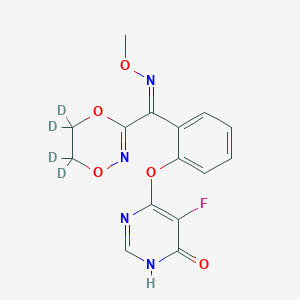
(E)-Deschlorophenyl Fluoxastrobin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Deschlorophenyl Fluoxastrobin-d4 is a deuterated analog of Fluoxastrobin, a fungicide belonging to the strobilurin class. This compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly in understanding metabolic pathways and improving the stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoxastrobin Core: This involves the coupling of a phenyl ring with a fluoroalkyl group under specific conditions.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.
Biology: Employed in studies to understand the interaction of fungicides with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of more stable and effective fungicides.
Mecanismo De Acción
The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the accumulation of reactive oxygen species, which ultimately results in fungal cell death.
Comparación Con Compuestos Similares
Similar Compounds
Fluoxastrobin: The non-deuterated analog of (E)-Deschlorophenyl Fluoxastrobin-d4.
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: A strobilurin fungicide with a broader spectrum of activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly valuable in scientific research for studying metabolic pathways and improving the efficacy of fungicides.
Propiedades
Fórmula molecular |
C15H13FN4O5 |
|---|---|
Peso molecular |
352.31 g/mol |
Nombre IUPAC |
5-fluoro-4-[2-[(Z)-N-methoxy-C-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)carbonimidoyl]phenoxy]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-/i6D2,7D2 |
Clave InChI |
HGGMQELFVNXQAD-UHDUEGNVSA-N |
SMILES isomérico |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=O)NC=N3)F)([2H])[2H])[2H] |
SMILES canónico |
CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



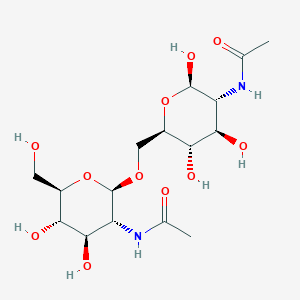

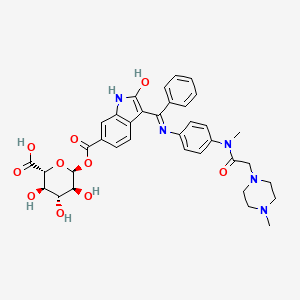
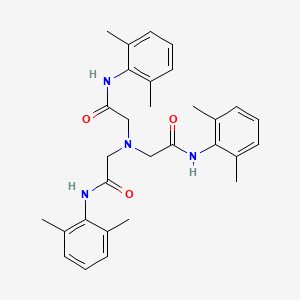
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
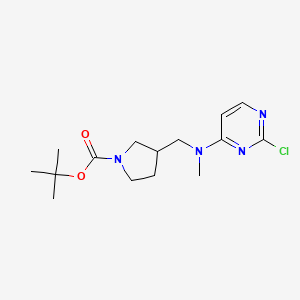
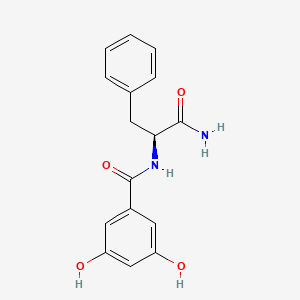
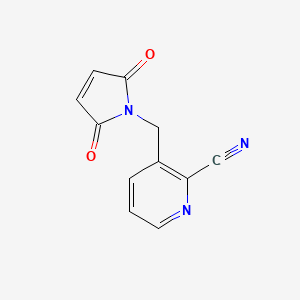
methylphosphonic acid](/img/structure/B15294742.png)
